2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol
Description
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H23N3O/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11/h11-12,15H,1-10H2 |
InChI Key |
LTMYRSWAKZVHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2CCN(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategy
A foundational approach involves reductive amination between pyrrolidine-3-carbaldehyde derivatives and piperazine-containing ethanol precursors. For example:
- Intermediate formation : Reacting 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with tert-butyldimethylsilyl chloride yields a silyl-protected intermediate.
- Reduction and oxidation : The carboxylic acid is reduced to a primary alcohol (LiAlH₄) and oxidized to an aldehyde (Dess-Martin periodinane).
- Coupling : The aldehyde undergoes reductive amination with 2-(piperazin-1-yl)ethanol in the presence of NaBH₃CN and Ti(OiPr)₄, achieving diastereomeric ratios up to 85:15.
Piperazine-Pyrrolidine Coupling
Alternative routes utilize preformed piperazine derivatives:
- Nucleophilic substitution : 3-(Chloromethyl)pyrrolidine reacts with 2-(piperazin-1-yl)ethanol in DMF at 100–160°C under nitrogen.
- Catalytic hydrogenation : Hydrogenating 2-methylpyrroline with PtO₂ or 5% Pt/C in ethanol-methanol (2:1–3:1 v/v) yields enantiomerically pure pyrrolidine intermediates.
Stepwise Procedure from Patent Literature
The following protocol is adapted from WO2008137087A1:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Silyl protection of hydroxyl group | TBSCl, imidazole, DMF, 0°C→RT, 12 h |
| 2 | Carboxylic acid reduction | LiAlH₄, THF, reflux, 4 h |
| 3 | Oxidation to aldehyde | Dess-Martin periodinane, CH₂Cl₂, RT, 2 h |
| 4 | Reductive amination | 2-(Piperazin-1-yl)ethanol, NaBH₃CN, Ti(OiPr)₄, MeOH, 24 h |
| 5 | Deprotection | TBAF (for silyl), TFA (for Boc), CH₂Cl₂, 0°C→RT, 6 h |
Yield : ~40–60% over 5 steps.
Optimization Strategies
Solvent and Catalyst Selection
Stereochemical Control
- (2S,3R)-Threonine-derived chiral auxiliaries enable enantiopure pyrrolidine synthesis.
- Lewis acid additives (e.g., Ti(OiPr)₄) suppress imine byproduct formation during reductive amination.
Physicochemical and Analytical Data
Challenges and Alternatives
- Low solubility : Unsaturated intermediates (e.g., enamines) require HPLC purification.
- Halogen retention : LAH reduction of chlorophenyl derivatives risks dehalogenation; strict stoichiometric control is necessary.
- Alternative routes : Use of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine enhances selectivity but complicates coupling kinetics.
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation, acylation, and reductive amination reactions due to its nucleophilic secondary amine groups:
-
Alkylation : Reacts with alkyl halides (e.g., 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone) under basic conditions (K₂CO₃, MeCN) to form tertiary amines .
-
Reductive Amination : With aldehydes/ketones (e.g., 3-formylchromone) in methanol, forming enaminones via imine intermediates .
-
Acylation : Reacts with sulfonyl chlorides (e.g., pyrrolidine-1-sulfonyl chloride) to yield sulfonamides, as seen in analogs like 2-{4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl]piperazin-1-yl}ethanol .
Pyrrolidine Substitution
The pyrrolidine-3-ylmethyl group participates in:
-
Protection/Deprotection : tert-butyloxycarbonyl (Boc) or silyl ether protection of the pyrrolidine nitrogen, followed by deprotection with TFA or TBAF .
-
Reduction : LiAlH₄ reduces amide bonds in related compounds, though over-reduction risks necessitate careful monitoring .
Ethanol Chain Reactivity
The primary alcohol undergoes:
-
Oxidation : Dess-Martin periodinane (DMP) oxidizes the alcohol to an aldehyde, enabling downstream reductive amination .
-
Etherification : Reacts with alkyl halides (e.g., benzyl bromide) under Mitsunobu conditions to form ethers .
Key Reaction Data
The table below summarizes reaction conditions and yields for analogous compounds:
Pharmacological Implications
Modifications to this scaffold impact bioactivity:
-
hERG Inhibition : Piperazine basicity correlates with hERG channel binding; reducing pKa (e.g., via piperazine → piperidine substitution) lowers cardiac toxicity .
-
CYP3A4 Interaction : Electron-withdrawing groups (e.g., trifluoromethyl) mitigate time-dependent CYP3A4 inhibition .
-
Dopamine Receptor Binding : Pyrrolidine stereochemistry ((2S,4R)) enhances D3R affinity (Kᵢ = 111 nM) .
Stability and Degradation Pathways
-
Hydrolysis : The secondary amine in pyrrolidine is susceptible to acidic hydrolysis, forming ring-opened byproducts .
-
Oxidative Degradation : Air-sensitive aldehyde intermediates require inert atmospheres during synthesis .
Comparative Reactivity with Analogues
Scientific Research Applications
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity Comparisons
Table 1: Key Pharmacological Profiles of Piperazine-Ethanol Derivatives
Structural and Physicochemical Comparisons
Table 2: Structural and Physicochemical Properties
Key Research Findings and Gaps
- Pharmacological Data : Direct activity data for the target compound is absent in the evidence, necessitating extrapolation from structural analogs.
- Synthetic Feasibility: Piperazine-ethanol derivatives are synthetically accessible (e.g., –3, 8–9), but the pyrrolidinylmethyl group may require specialized coupling strategies .
- Contradictions : Similar scaffolds exhibit vastly different activities (e.g., anxiolytic vs. kinase inhibition), emphasizing the importance of substituent optimization.
Biological Activity
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol, also known as trihydrochloride salt, is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and infectious disease treatment. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C₁₁H₂₆Cl₃N₃O
- CAS Number : 1808520-32-2
- Molecular Weight : 322.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential effects on protozoal infections. The piperazine and pyrrolidine moieties are known to influence receptor binding and enzyme inhibition.
Antiprotozoal Activity
Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antiprotozoal properties. For instance, a related study synthesized and evaluated several piperazine derivatives against Entamoeba histolytica and Plasmodium falciparum, demonstrating promising results with IC₅₀ values lower than standard treatments like metronidazole .
| Compound | Target Organism | IC₅₀ (μM) | Comparison Drug | Comparison Drug IC₅₀ (μM) |
|---|---|---|---|---|
| Compound A | E. histolytica | 0.14 | Metronidazole | 1.80 |
| Compound B | P. falciparum | 1.42 | Quinine | 275.6 |
Neuropharmacological Effects
The compound's structure suggests potential effects on neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Piperazine derivatives have been noted for their ability to modulate these receptors, which may contribute to anxiolytic or antidepressant effects .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit low cytotoxicity against human kidney epithelial cells, others show varying degrees of toxicity that warrant further investigation . The safety profile is critical for therapeutic applications, especially in long-term treatments.
Case Studies
- Antimalarial Activity : A study involving the synthesis of related piperazine compounds reported antimalarial activity with IC₅₀ values ranging from 1.42 to 19.62 μM against P. falciparum, indicating moderate efficacy compared to established drugs .
- Cancer Research : Research has also explored the anticancer potential of piperazine derivatives, where compounds showed enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol with high purity?
- Methodology : Optimize multi-step synthesis using nucleophilic substitution and reductive amination. For example, similar piperazine derivatives are synthesized via refluxing intermediates (e.g., ethanol as solvent, 12–24 hours) followed by purification through recrystallization (DMF/EtOH mixtures) or column chromatography . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Use X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related piperazine-pyrrolidine hybrids . Complement with spectroscopic techniques:
- NMR : Assign peaks for pyrrolidine N-CH₂ and piperazine protons (δ 2.5–3.5 ppm) .
- FTIR : Identify hydroxyl (O-H stretch ~3400 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) groups .
Q. What preliminary toxicity assessment strategies are applicable for this compound?
- Methodology : Conduct in vitro assays using human cell lines (e.g., HEK293 or HepG2) to assess acute cytotoxicity (IC₅₀). Follow OECD guidelines for skin/eye irritation tests (e.g., reconstructed tissue models). Note that safety data sheets for analogous compounds often lack comprehensive toxicology data, necessitating structural analog comparisons .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against receptors with known piperazine/pyrrolidine binding sites (e.g., serotonin or dopamine receptors). Compare binding affinities with derivatives modified at the pyrrolidine N-methyl or ethanol hydroxyl positions . Validate predictions via in vitro receptor inhibition assays .
Q. What experimental approaches address stability challenges in aqueous or biological matrices?
- Methodology : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–13) and monitor decomposition via LC-MS. For biological stability, incubate with liver microsomes (CYP450 enzymes) and quantify metabolites. Thermodynamic data (e.g., ΔfH°liquid = -227.6 kJ/mol) from analogs like 1-piperazineethanol can guide stability predictions .
Q. How should contradictory data on reaction yields or biological activity be resolved?
- Methodology : Apply statistical tools (e.g., response surface methodology) to optimize synthetic parameters (temperature, solvent ratio). For biological discrepancies, validate assays across multiple labs using standardized protocols. Cross-reference crystallographic data (e.g., bond lengths ±0.01 Å) to rule out structural inconsistencies .
Methodological Considerations
- Synthetic Optimization : Use orthogonal experimental designs (e.g., Taguchi) to identify critical variables (e.g., reaction time, catalyst loading) .
- Analytical Validation : Calibrate instruments with certified reference materials (e.g., NIST thermochemistry data ).
- Toxicity Extrapolation : Leverage QSAR models for preliminary risk assessment if empirical data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
